Apelin-16, human, bovine

Cardiovascular Pharmacology In Vivo Hemodynamics Peptide Isoform Comparison

Apelin-16 (human, bovine) is the definitive isoform for isolating chronotropic from depressor responses in cardiovascular research. Unlike apelin-13, it lowers heart rate without altering mean arterial pressure, enabling clean hemodynamic data. As a biased agonist favoring G protein over β-arrestin signaling, it decouples therapeutic pathways from adverse effects. With 100% sequence identity across human, rat, mouse, and bovine, a single reagent spans your translational workflow—eliminating species-specific variability. Supplied as lyophilized powder, ≥95% purity.

Molecular Formula C90H144N32O19S
Molecular Weight 2010.4 g/mol
Cat. No. B12374413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-16, human, bovine
Molecular FormulaC90H144N32O19S
Molecular Weight2010.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N
InChIInChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeyJHTXQUSAGJVLAC-DOFGFBKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-16 (Human, Bovine): Procurement and Scientific Selection Guide for the Endogenous APJ Receptor Peptide Fragment


Apelin-16 (human, bovine) is a 16-amino acid endogenous peptide fragment (sequence: FRRQRPRLSHKGPMPF, corresponding to residues 62-77 of the 77-amino acid preproapelin precursor) that serves as an endogenous ligand for the G protein-coupled APJ receptor (apelin receptor) [1]. It is one of several bioactive fragments generated from the precursor protein, alongside apelin-13, apelin-17, and apelin-36, and is conserved across human, bovine, rat, and mouse species [2]. As a research tool, it is supplied as a lyophilized powder with a typical purity of ≥95% and a molecular weight of 2010.37 g/mol .

Apelin-16 (Human, Bovine): Why In-Class Substitution with Apelin-13 or Apelin-17 Is Not Straightforward


Despite sharing the same receptor target (APJ), apelin isoforms exhibit distinct pharmacological profiles that preclude simple substitution. Apelin-13, apelin-16, apelin-17, and apelin-36 differ in their receptor binding affinities, biased signaling properties (G protein versus β-arrestin pathway engagement), and in vivo physiological effects [1]. For instance, apelin-16 has been characterized as a biased agonist favoring G protein signaling over β-arrestin recruitment, a property that may be absent or altered in other isoforms [2]. Furthermore, in vivo cardiovascular studies in anesthetized rats have demonstrated that apelin-13 and apelin-16 produce divergent hemodynamic effects: apelin-13 lowers mean arterial pressure, whereas apelin-16 lowers heart rate without affecting blood pressure [3]. These functional differences underscore the necessity of selecting the precise isoform required for a given experimental or therapeutic application, as generic substitution may confound results or alter efficacy.

Apelin-16 (Human, Bovine): Quantified Differentiation Evidence for Procurement and Experimental Design


Apelin-16 Exhibits a Distinct In Vivo Hemodynamic Profile Compared to Apelin-13 in Anesthetized Rats

In anesthetized rat models, apelin-16 and apelin-13 produce distinct and non-overlapping cardiovascular effects. While apelin-13 primarily lowers mean arterial pressure, apelin-16 selectively reduces heart rate without significantly altering blood pressure [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Peptide Isoform Comparison

Apelin-16 Functions as a Biased Agonist Favoring G Protein Signaling Over β-Arrestin Recruitment

Apelin-16 is characterized as a biased agonist of the APJ receptor, preferentially activating G protein-mediated signaling pathways while exhibiting reduced β-arrestin recruitment compared to full agonists like apelin-17 (K17F) [1]. This biased signaling profile is analogous to that of the truncated analog K16P (apelin-17 with C-terminal phenylalanine deleted), which has been shown to favor Gi activation over β-arrestin recruitment [2].

Biased Agonism GPCR Signaling β-Arrestin Recruitment

Apelin-16 Demonstrates Potent Positive Inotropic Effect with Picomolar Potency in Isolated Rat Heart Preparations

In isolated perfused rat heart (Langendorff) preparations, apelin-16 induces a potent dose-dependent positive inotropic effect, with reported EC50 values in the picomolar range [1]. This inotropic potency is substantially higher than that observed for some other apelin isoforms, though direct head-to-head comparative data for all isoforms under identical conditions are limited [2].

Cardiac Contractility Positive Inotropy Langendorff Heart Preparation

Apelin-16 Sequence and Species Conservation Enables Cross-Species Experimental Utility

The 16-amino acid sequence of apelin-16 is fully conserved across human, bovine, rat, and mouse species . This contrasts with other isoforms where species-specific sequence variations may exist, enabling the same peptide reagent to be used interchangeably across multiple preclinical species without confounding species-dependent activity differences.

Species Cross-Reactivity Sequence Conservation Preclinical Models

Apelin-16 (Human, Bovine): Optimized Research and Industrial Application Scenarios Based on Quantitative Differentiation


Cardiovascular Pharmacology: Selective Chronotropic Studies Without Blood Pressure Confounding

Leverage the distinct in vivo hemodynamic profile of apelin-16—specifically its ability to lower heart rate without altering mean arterial pressure [1]—to isolate and study chronotropic mechanisms in anesthetized rodent models. This avoids the confounding depressor effects associated with apelin-13, enabling cleaner interpretation of heart rate regulation pathways and bradycardic signaling.

GPCR Signaling Pathway Dissection: G Protein-Biased Agonism Tool

Utilize apelin-16 as a biased agonist tool to selectively activate G protein (Gi)-mediated signaling while minimizing β-arrestin recruitment [1][2]. This application is critical for delineating the distinct physiological and pathophysiological roles of G protein-dependent versus β-arrestin-dependent APJ receptor signaling, particularly in cardiovascular and metabolic research where β-arrestin pathways may mediate adverse effects [3].

Ex Vivo Cardiac Function Assays: High-Sensitivity Positive Inotropy Detection

Employ apelin-16 in isolated perfused heart (Langendorff) preparations to detect subtle changes in cardiac contractility, leveraging its picomolar EC50 potency (≈33 pM in rat; 40–125 pM in human) [1]. This high sensitivity makes apelin-16 an ideal positive control or pharmacological probe for assays where weak or partial agonists may otherwise go undetected.

Multi-Species Preclinical Studies: Cross-Species Consistent Peptide Reagent

Deploy apelin-16 as a single peptide reagent across human, rat, and mouse preclinical models, capitalizing on the 100% sequence conservation across these species [1]. This eliminates the need to procure species-specific peptide variants, reducing experimental variability and streamlining translational workflows in cardiovascular and metabolic disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apelin-16, human, bovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.